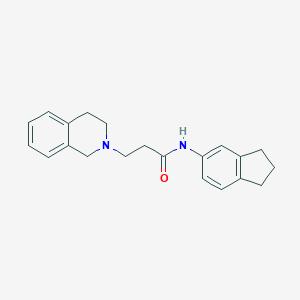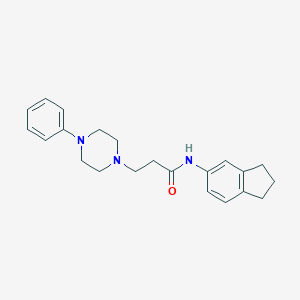![molecular formula C17H25N3O3S B247206 N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide, commonly known as NPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPS is a white crystalline solid that is soluble in water and organic solvents. It is a potent inhibitor of protein kinases, which play a crucial role in cell signaling pathways.
作用机制
NPS works by inhibiting protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting protein kinases, NPS disrupts the signaling pathways that are essential for the growth and survival of cancer cells and neurons.
Biochemical and Physiological Effects:
NPS has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that NPS inhibits the activity of several protein kinases, including AKT, ERK, and JNK. Additionally, NPS has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the advantages of using NPS in lab experiments is its potent inhibitory activity against protein kinases. This makes it a valuable tool for studying the role of protein kinases in various biological processes. However, one of the limitations of using NPS is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on NPS. One area of research is the development of more potent and selective inhibitors of specific protein kinases. Additionally, further studies are needed to investigate the potential applications of NPS in the treatment of various neurological disorders. Finally, research is needed to investigate the potential toxicity of NPS and to develop strategies to mitigate its toxicity in lab experiments.
合成方法
The synthesis of NPS involves a series of chemical reactions, starting from the reaction of piperidine with 4-chlorobenzenesulfonyl chloride to obtain 4-(1-piperidinyl)benzenesulfonyl chloride. The resulting compound is then reacted with 4-aminophenylacetic acid to obtain NPS.
科学研究应用
NPS has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is cancer treatment, where NPS has been shown to inhibit the growth of cancer cells by targeting specific protein kinases. Additionally, NPS has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C17H25N3O3S |
|---|---|
分子量 |
351.5 g/mol |
IUPAC 名称 |
N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C17H25N3O3S/c1-14(21)18-15-4-6-17(7-5-15)24(22,23)20-12-8-16(9-13-20)19-10-2-3-11-19/h4-7,16H,2-3,8-13H2,1H3,(H,18,21) |
InChI 键 |
VUVYWKWBSZCPQG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



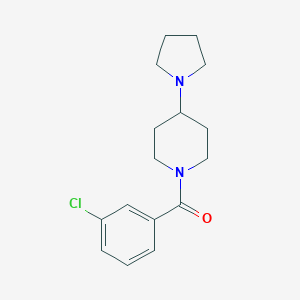
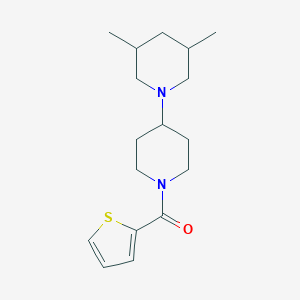

![1-Benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247129.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)
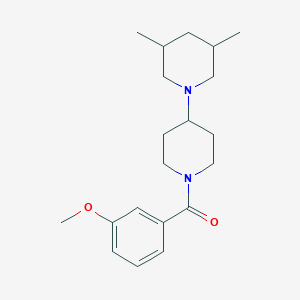
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)
